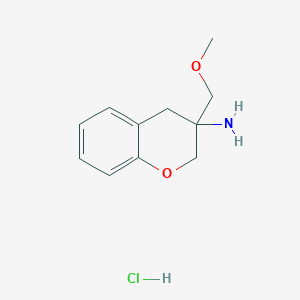

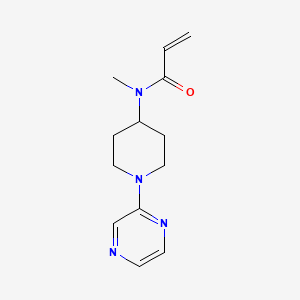

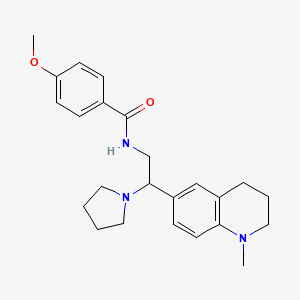

1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" is a structurally complex molecule that appears to be related to a class of 1,3-disubstituted ureas, which have been studied for their potential pharmacological properties. These compounds often contain a piperidyl moiety and have been synthesized to investigate their structure-activity relationships, particularly as inhibitors of human and murine soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammatory pain .

Synthesis Analysis

The synthesis of related 1,3-disubstituted ureas has been reported, where the piperidyl moiety is a key structural feature. For example, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been synthesized and evaluated for their ability to inhibit sEH. These compounds were synthesized to improve pharmacokinetic parameters and showed substantial improvements over previous inhibitors . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds involve the reaction of appropriate isocyanates with amines under mild conditions .

Molecular Structure Analysis

The molecular structure of 1,3-disubstituted ureas typically includes a central urea moiety flanked by various substituents that can significantly affect the biological activity and solubility of the compounds. In the context of sEH inhibitors, the piperidyl moiety is crucial for activity, and modifications to this part of the molecule can lead to significant changes in potency and pharmacokinetics . The presence of additional functional groups, such as the methylthio group in the benzyl position, may further influence the molecule's interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,3-disubstituted ureas is influenced by the functional groups attached to the urea core. The papers provided do not detail specific reactions involving the compound , but similar molecules have been shown to participate in reactions typical for ureas, such as interactions with isocyanates and amines to form the urea linkage . The presence of a piperidyl moiety and other heterocyclic structures can also open pathways for further functionalization and the formation of complex heterocyclic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-disubstituted ureas are determined by their molecular structure. These properties include solubility, which is important for biological activity and drug formulation. For instance, the solubility of a series of 1,3-disubstituted ureas containing pyrazole and adamantyl groups was found to be in the range of 45-85 µmol/l in water . The pharmacokinetic properties, such as maximum concentration (Cmax) and area under the curve (AUC), are also critical and have been improved in certain urea derivatives to enhance their potential as therapeutic agents . The specific physical and chemical properties of "1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" would need to be determined experimentally, as they are not provided in the papers.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

Organic Synthesis Techniques

A significant application area for this compound involves its role in organic synthesis. For example, research by Tait, Butterworth, and Clayden (2015) demonstrated how 2-aryltetrahydropyridines, upon conversion to their N'-aryl urea derivatives and subsequent metalation, can lead to the formation of various polysubstituted piperidine derivatives through intramolecular nucleophilic attacks. This method allows for the creation of complex organic molecules with potential pharmaceutical applications (Tait, Butterworth, & Clayden, 2015).

Pharmaceutical Research

Another research focus is the development of pharmaceuticals through multicomponent reactions. Brahmachari and Banerjee (2014) developed a low-cost, environmentally friendly synthesis method for a diverse range of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, using commercially available urea as an organo-catalyst. This method emphasizes the importance of such compounds in pharmaceutical research, highlighting their potential in drug discovery and development (Brahmachari & Banerjee, 2014).

Antibacterial and Antimycobacterial Agents

Faidallah, Khan, and Asiri (2011) explored the synthesis of benzenesulfonylurea and thiourea derivatives of 2H-pyran and 2H-pyridine-2-ones as antibacterial, antimycobacterial, and antifungal agents. Their work underscores the compound's utility in generating derivatives with significant biological activities, opening avenues for the development of new antimicrobial agents (Faidallah, Khan, & Asiri, 2011).

Catalysis and Green Chemistry

Xiong, Yi, Liao, and Lai (2019) demonstrated the use of γ-cyclodextrin as a catalyst in deep eutectic solvents for the synthesis of 2-amino-4H-benzo[b]pyrans and 1,4-dihydropyridines. This highlights the role of the compound in facilitating environmentally friendly chemical reactions, aligning with the principles of green chemistry (Xiong, Yi, Liao, & Lai, 2019).

Propiedades

IUPAC Name |

1-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S/c1-26-19-5-3-2-4-17(19)15-23-10-6-16(7-11-23)14-21-20(24)22-18-8-12-25-13-9-18/h2-5,16,18H,6-15H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPRNJVQIJFPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)

![N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2553733.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2553735.png)

![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2553737.png)